molecular formula C27H32N4O2S B2809509 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1105207-88-2

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No. B2809509
CAS RN: 1105207-88-2
M. Wt: 476.64
InChI Key: DKHJWISEKDDJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a pyrimidine ring, an indole ring, and a tert-butyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the indole is a fused ring structure containing a benzene ring and a pyrrole ring, and the tert-butyl group is a branched alkyl group with a central carbon atom bonded to three methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the tert-butyl group. The conformation of the molecule could be influenced by steric hindrance from the bulky tert-butyl group .

Scientific Research Applications

Synthesis and Derivative Formation

Synthetic Routes and Heterocyclic Systems

Research has been conducted on the synthesis of complex heterocyclic systems that share structural similarities with the specified compound. For instance, studies have shown how versatile compounds can be synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to derivatives of heterocyclic systems with potential biological activity (Santagati, Santagati, & Modica, 1993). Additionally, research on the facile synthesis of pyrimidin-4-one derivatives from specific reagents highlights the synthetic accessibility of compounds within this chemical space (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Biological Activity and Applications

Antimicrobial and Insecticidal Potential

Compounds with structural features related to the queried chemical have been explored for their biological activities. For example, derivatives prepared by microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, showing promising results against specific bacteria and insects (Deohate & Palaspagar, 2020).

Pharmacological Effects

Research has also delved into the pharmacological effects of related compounds, such as the contraction effects of human airway smooth muscle by endothelin-1 and specific antagonists, indicating potential therapeutic applications in respiratory disorders (Takahashi, Barnes, Kawikova, Yacoub, Warner, & Belvisi, 1997).

Chemical Properties and Characterization

Structural Characterization

Detailed chemical analysis and characterization, including NMR, IR, and mass spectral data, are crucial for confirming the structures of synthesized compounds and understanding their chemical properties. Research has provided insights into the synthesis of pyrimido[5,4-b]indole derivatives, demonstrating the versatility and reactivity of such chemical frameworks (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c1-27(2,3)17-8-9-19-21(14-17)34-26-24(19)25(33)30-22(31-26)10-11-23(32)28-13-12-16-15-29-20-7-5-4-6-18(16)20/h4-7,15,17,29H,8-14H2,1-3H3,(H,28,32)(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJWISEKDDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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